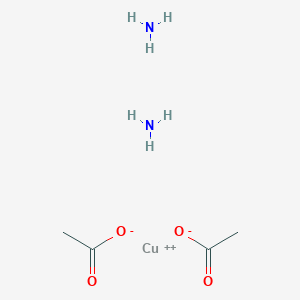

Cuprammonium acetate

Description

Structure

2D Structure

Properties

CAS No. |

13822-80-5 |

|---|---|

Molecular Formula |

C4H12CuN2O4 |

Molecular Weight |

215.70 g/mol |

IUPAC Name |

copper;azane;diacetate |

InChI |

InChI=1S/2C2H4O2.Cu.2H3N/c2*1-2(3)4;;;/h2*1H3,(H,3,4);;2*1H3/q;;+2;;/p-2 |

InChI Key |

JSUZYLYNGQWNMA-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].N.N.[Cu+2] |

Origin of Product |

United States |

Historical Trajectories and Milestones in Cuprammonium Process Development

The journey of the cuprammonium process is a significant chapter in the history of synthetic textiles. It began in 1857 when Swiss chemist Matthias Eduard Schweizer discovered that a solution of copper hydroxide (B78521) in aqueous ammonia (B1221849) could dissolve cellulose (B213188), a feat not possible with water or most common solvents. combytetextile.combritannica.combritannica.comwikipedia.org This deep blue solution, later named Schweizer's reagent, laid the groundwork for a new method of fiber production. wikipedia.orgwikipedia.org

The first patent for a process to create fibers from this discovery was granted to French chemist Louis-Henri Despeissis in 1890. combytetextile.combritannica.comwikipedia.org He developed a method to extrude the cellulose-cuprammonium solution into a coagulating bath to regenerate the cellulose as filaments. britannica.comwikipedia.org Building on this, Max Fremery and Johann Urban in Germany developed a method in 1897 to produce carbon filaments for light bulbs using this process. wikipedia.orgwikipedia.org

However, it was the German firm J.P. Bemberg that truly commercialized the process for textile applications. In 1904, Bemberg AG introduced significant improvements, leading to the production of a fine, silk-like artificial fiber known as cuprammonium rayon, or "Bemberg silk". wikipedia.orgcombytetextile.comambfa.com This process allowed for the creation of very fine filaments, celebrated for their softness and silk-like feel. wikipedia.orgambfa.com Though more expensive than the competing viscose process, the cuprammonium method produced a high-quality fiber that found its niche in luxury linings and lightweight apparel. wikipedia.orgsci-hub.se

The Foundational Role of Cuprammonium Complexes in Regenerated Cellulose Technology

The ability of the cuprammonium solution to dissolve cellulose (B213188), a polymer known for its insolubility, is based on a key chemical interaction. mdpi.comuni-muenchen.de The active component in Schweizer's reagent is the tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺. wikipedia.orgwikipedia.org

Cellulose is a polymer made of repeating glucose units linked together. Its insolubility stems from the extensive network of strong intermolecular and intramolecular hydrogen bonds between the hydroxyl (-OH) groups on adjacent cellulose chains. mdpi.comresearchgate.net These bonds hold the chains rigidly in place, making it difficult for solvents to penetrate and separate them.

The dissolution process in a cuprammonium solution occurs because the tetraamminecopper(II) complex acts as a chelating agent. researchgate.netrsc.org In the strongly basic environment of the solution, hydroxyl groups on the cellulose chains are deprotonated. rsc.org The copper complex then coordinates with the oxygen atoms of the hydroxyl groups on the glucose units of the cellulose polymer. uni-muenchen.destackexchange.com This complexation effectively breaks the hydrogen bonds that hold the cellulose chains together, allowing the polymer to unravel and disperse into the solution, forming a viscous, deep blue liquid. mdpi.comresearchgate.net

Once the cellulose is dissolved, the solution can be extruded through fine holes (a spinneret) into a regeneration bath. wikipedia.orgscribd.com This bath is typically acidic, often containing sulfuric acid or acetic acid. google.comsci-hub.semdpi.com The acid neutralizes the ammonia (B1221849) in the complex and protonates the cellulose, causing it to precipitate and regenerate as solid filaments. rsc.orgscribd.com The copper salts are then washed away, leaving behind pure, regenerated cellulose fibers known as cupro or Bemberg rayon. wikipedia.org

Data Tables

Table 1: Properties of Key Chemical Compounds

| Property | Tetraamminecopper(II) hydroxide (B78521) | Acetic Acid | Cellulose |

| Chemical Formula | Cu(NH₃)₄₂ | CH₃COOH | (C₆H₁₀O₅)n |

| Appearance | Deep blue solution | Colorless liquid | White, fibrous solid |

| Role in Process | Dissolving agent for cellulose | Coagulating/Regenerating agent | Raw material polymer |

Mechanistic Investigations of Cellulose Dissolution in Cuprammonium Media

Coordination Chemistry of Cuprammonium Ions with Cellulose (B213188) Polysaccharides

The dissolution of cellulose in cuprammonium solutions is fundamentally a process of complex formation. The active solvent species is the tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺. This complex acts as a chelating agent, forming coordinate bonds with the hydroxyl groups of the anhydroglucose (B10753087) units (AGUs) that constitute the cellulose polymer chain. mdpi.comresearchgate.net

The primary interaction involves the deprotonation of the hydroxyl groups at the C2 and C3 positions of the glucose ring. researchgate.netpreprints.org The cuprammonium complex coordinates with these deprotonated hydroxyls, leading to the formation of a stable chelate ring. This coordination disrupts the strong intramolecular and intermolecular hydrogen bonds that give cellulose its rigid, crystalline structure. researchgate.netresearchgate.net The formation of these copper-cellulose complexes effectively solvates the individual polymer chains, allowing them to separate from the crystalline lattice and enter into solution.

Elucidation of Hydrogen Bond Network Disruption in Cellulose by Cuprammonium Complexes

Cellulose's insolubility in common solvents stems from its extensive network of hydrogen bonds. sci-hub.semdpi.com The dissolution in cuprammonium media is a direct consequence of the disruption of this network. The coordination of the cuprammonium complex with the hydroxyl groups of cellulose is the primary driver of this disruption. researchgate.netresearchgate.net

Molecular dynamics simulations have shown that the formation of the cuprammonium-cellulose complex leads to a significant decrease in both intrachain and interchain hydrogen bonds. researchgate.net The chelation of the copper complex at the C2 and C3 positions of the anhydroglucose units effectively breaks the hydrogen bonds that hold the cellulose chains together in a parallel arrangement. researchgate.netresearchgate.net This disruption allows the solvent molecules to penetrate the cellulose structure, leading to the separation and solvation of the individual polymer chains. The process is not merely a physical separation but a chemical transformation where the original hydrogen bond network is replaced by coordination bonds with the cuprammonium complexes.

Molecular Dynamics and Conformational Transitions During Cellulose Solvation

Molecular dynamics (MD) simulations provide valuable insights into the dynamic process of cellulose dissolution at the atomic level. These simulations reveal the conformational changes that cellulose chains undergo as they transition from a solid, crystalline state to a dissolved state in the cuprammonium solvent.

Studies have shown that as the cuprammonium complexes interact with the cellulose chains, there is a significant change in the geometry and arrangement of the polymer. researchgate.net The root mean square deviation (RMSD) and radius of gyration (Rg) of the cellulose chains increase significantly during dissolution, indicating a transition from a compact, ordered structure to a more extended and flexible conformation in solution. researchgate.net This change is a direct result of the disruption of the hydrogen bond network and the formation of the bulkier copper-cellulose complexes. MD simulations also highlight the importance of temperature in this process, with optimal dissolution occurring within a specific temperature range where the kinetic energy is sufficient to overcome the intermolecular forces but not so high as to cause degradation. researchgate.net

Rheological Behavior of Cellulose-Cuprammonium Solutions: A Fundamental Study

The rheological properties of cellulose-cuprammonium solutions are critical for processing, particularly in applications like fiber spinning. sci-hub.se These solutions typically exhibit non-Newtonian, shear-thinning behavior, where the viscosity decreases with an increasing shear rate. nih.gov This behavior is characteristic of polymer solutions where the entangled chains align in the direction of flow under shear.

The viscosity of the solution is influenced by several factors, including cellulose concentration, degree of polymerization (DP) of the cellulose, and temperature. nih.govresearchgate.net Higher cellulose concentrations and higher DP values lead to increased viscosity due to greater chain entanglement. nih.gov Temperature has an inverse relationship with viscosity; as temperature increases, the viscosity generally decreases. The rheological behavior can also be affected by the specific composition of the cuprammonium solvent. Understanding and controlling these rheological properties are essential for optimizing the processability of cellulose-cuprammonium solutions.

Interactive Data Table: Factors Affecting Viscosity of Cellulose Solutions

| Factor | Effect on Viscosity | Rationale |

| Cellulose Concentration | Increases | Greater polymer chain entanglement. nih.gov |

| Degree of Polymerization (DP) | Increases | Longer chains lead to more significant intermolecular interactions and entanglement. nih.gov |

| Temperature | Decreases | Increased molecular motion reduces intermolecular forces. nih.gov |

| Shear Rate | Decreases (Shear-thinning) | Alignment of polymer chains in the direction of flow reduces resistance. nih.gov |

Optimization of Cellulose Dissolution Efficiency in Cuprammonium Solvents

Maximizing the efficiency of cellulose dissolution is a key objective for both economic and environmental reasons. Several factors, from the source of the cellulose to the composition of the solvent, can be manipulated to improve the dissolution process.

Impact of Cellulose Source and Pre-treatment on Dissolution

The source of the cellulose and any pre-treatments it undergoes significantly impact its solubility in cuprammonium solvents. Cellulosic materials from different sources, such as wood pulp, cotton linters, or bacterial cellulose, have varying degrees of polymerization, crystallinity, and purity, all of which affect their dissolution behavior.

Pre-treatments are often employed to enhance solubility. These can include physical methods like grinding or steam explosion, or chemical treatments such as mercerization (treatment with alkali). google.comkuleuven.be These pre-treatments can reduce the degree of polymerization, decrease crystallinity, and remove impurities like lignin (B12514952) and hemicelluloses, making the cellulose more accessible to the solvent. kuleuven.be For instance, a pre-treatment with dilute alkali can swell the cellulose fibers, facilitating the penetration of the cuprammonium complex and accelerating dissolution. google.com

Synergistic Effects of Solvent Components on Cellulose Solubility

The composition of the cuprammonium solvent itself can be optimized to enhance cellulose solubility. The concentrations of copper, ammonia (B1221849), and any additional components play a crucial role. For example, the presence of a sufficient concentration of hydroxide (B78521) ions is necessary for the formation of the active Cu(NH₃)₄₂ complex, which is essential for dissolution.

Regenerated Cellulose Fiber Production Via the Cuprammonium Process Cupro Fiber Technology

Engineering Principles of Cuprammonium Rayon Spinning

The spinning of cuprammonium rayon is a wet spinning process, a technique considered the oldest fiber spinning method and widely used for various synthetic fibers. researchgate.netri.se The fundamental engineering principle involves dissolving the polymer (cellulose) in a suitable solvent and then extruding this solution into a liquid coagulation bath where the polymer solidifies into continuous filaments. researchgate.netri.se

The design of the wet spinning system for cupro fiber production is critical for achieving desired filament properties. The system forces the viscous cellulose (B213188) solution, or "dope," through the fine holes of a spinneret using a gear pump. researchgate.net This spinneret is submerged in the coagulation bath, ensuring immediate contact between the extruded polymer solution and the coagulant. researchgate.net

Key parameters that are optimized in the extrusion system include:

Polymer Solution Properties: The concentration and viscosity of the cuprammonium cellulose solution must be carefully controlled. Excessive viscosity can lead to blockages in the spinneret and hinder continuous spinning. oup.com Additives like glycerine, glucose, or tartaric acid may be included to make the solution more suitable for spinning. weebly.com

Spinneret Design: The geometry of the spinneret, including the number of holes, their diameter, and length-to-diameter ratio, directly influences the initial filament size and shape. ri.semdpi.com

Extrusion and Winding Speed: The feed rate of the polymer solution and the winding velocity of the resulting filaments are crucial. researchgate.net A significant feature of the cuprammonium process is the application of stretch to the thick filaments as they are formed, drawing them out to decrease their thickness and produce extremely fine fibers. weebly.commdpi.com This drawing process orients the cellulose chains along the fiber axis, which enhances the mechanical properties of the final product. indiantextilejournal.com

Optimization of these parameters allows for the production of fibers with uniform morphology and consistent properties. researchgate.netri.se

The coagulation bath plays a pivotal role in the regeneration of cellulose from the cuprammonium complex. As the dope (B7801613) solution is extruded from the spinneret, it enters the bath, which typically contains a dilute acid, such as sulfuric acid. wikipedia.orgmdpi.comhumanjournals.com

The regeneration mechanism involves several simultaneous processes:

Diffusion: A solvent/precipitant exchange occurs. The solvent (cuprammonium solution) diffuses out of the extruded filament, while the non-solvent (the acidic bath solution) diffuses in. rsc.orgcellulosechemtechnol.ro

Chemical Reaction: The sulfuric acid in the bath reacts with and neutralizes the ammonia (B1221849) in the cuprammonium complex. It also reacts with the copper hydroxide (B78521) complex, breaking it down and dissolving the copper salts, which can then be washed out of the fibers. wikipedia.org This decomposition of the complex causes the cellulose to precipitate, or regenerate, from the solution. wikipedia.orgsci-hub.sehumanjournals.com

The initial blue color of the filaments, due to the copper complex, fades to a colorless or opaque white as the copper salts are washed away and the cellulose regeneration is complete. wikipedia.orgmdpi.com The composition and temperature of the coagulation bath are critical process variables. An increase in bath temperature can increase the rate of solvent-nonsolvent exchange, which in turn affects the final nanostructure and porosity of the regenerated cellulose fiber. rsc.orgcellulosechemtechnol.ro For instance, in some cellulose regeneration systems, a higher bath temperature leads to an increase in the size of nanometer pores. rsc.org

Design and Optimization of Wet Spinning Extrusion Systems

Microstructural and Morphological Analysis of Regenerated Cupro Fibers

The unique properties of cupro fibers are a direct result of their specific microstructure and morphology, which are established during the spinning and regeneration process.

Microscopic analysis reveals distinct architectural features of cuprammonium rayon fibers.

Cross-Section: Cupro fibers typically exhibit a round or nearly round (slightly oval) cross-sectional shape. mdpi.comnih.govmdpi.com This is a characteristic feature that distinguishes them from other regenerated cellulose fibers like viscose, which often have an irregular or serrated cross-section. nih.gov The round shape contributes to the fiber's smooth, silk-like feel.

Longitudinal View: In the longitudinal view, cupro fibers display a very smooth surface with minimal striations or defects. nih.govmdpi.com This contrasts with viscose fibers, which often show more pronounced longitudinal lines. nih.gov The internal structure is dense and smooth, with a minimal central void or lumen. nih.gov

The extreme fineness of cuprammonium rayon is a key characteristic, with filament deniers as low as 1.33 regularly produced. weebly.com This fineness is a direct result of the high degree of stretching applied to the filaments during the spinning process. weebly.com

| Fiber Type | Typical Cross-Sectional Shape | Longitudinal Surface Characteristics | Source(s) |

|---|---|---|---|

| Cupro (Cuprammonium) | Round or slightly irregular/oval | Very smooth, minimal striations | mdpi.comnih.govmdpi.com |

| Viscose | Irregular, serrated, round, or slightly oval | Pronounced striations | nih.gov |

| Lyocell | Round or nearly round | Smooth and even surface | nih.govmdpi.com |

| Modal | Slightly oval | Smoother than viscose, straight and uniform | nih.gov |

Cellulose is a semi-crystalline polymer, containing both highly ordered (crystalline) and disordered (amorphous) regions. researchgate.netuav.ro The ratio of these regions, known as the degree of crystallinity, significantly impacts the fiber's properties. researchgate.net

In cuprammonium rayon, the cellulose chains are regenerated in the cellulose II polymorphic form, as evidenced by FTIR and X-ray diffraction analysis. researchgate.netresearchgate.net The degree of crystallinity in cupro fibers is typically lower than that of natural cellulose fibers (like cotton) but higher than some other regenerated fibers, such as standard viscose rayon. mdpi.com This intermediate level of crystallinity is a key factor in its desirable properties, including a soft texture and good drape. mdpi.com The amorphous regions, being less ordered, are more accessible to moisture and dyes, which explains the good moisture absorption and dyeability of cupro fibers. weebly.comuav.ro

The regulation of crystallinity occurs during the coagulation and drawing stages. The rate of regeneration and the amount of stretch applied to the fibers as they solidify influence how the cellulose chains align and organize themselves into crystalline or amorphous domains. indiantextilejournal.com

| Parameter | Description | Impact on Properties | Source(s) |

|---|---|---|---|

| Crystalline Form | Cellulose II | Affects molecular packing and thermal stability. | researchgate.netresearchgate.net |

| Degree of Crystallinity | Intermediate; lower than cotton, higher than viscose. | Balances strength (from crystalline regions) with softness, drape, and dyeability (from amorphous regions). | mdpi.com |

| Amorphous Content | A larger portion compared to cotton. | Contributes to higher moisture absorption, greater dye uptake, and increased fiber elongation. | weebly.comdergipark.org.tr |

Investigation of Fiber Cross-Sectional and Longitudinal Architectures

Enhancement of Physical and Mechanical Attributes in Cupro Fibers

The physical and mechanical properties of cupro fibers, such as tenacity (strength) and elongation, can be tailored during the manufacturing process. A primary method for enhancing these attributes is mechanical drawing or stretching.

During the wet spinning process, after the filaments exit the spinneret and begin to coagulate, they are subjected to a significant stretching force. weebly.commdpi.com This drawing process has several effects:

Orientation: It causes the semi-flexible cellulose polymer chains to align parallel to the fiber axis. indiantextilejournal.com

Crystallization: As the chains become more parallel, intermolecular hydrogen bonds can form, locking the chains into a more ordered, crystalline structure. indiantextilejournal.com This increased orientation and crystallinity enhances the fiber's tensile strength and stiffness. researchgate.net

Fineness: Stretching significantly reduces the filament diameter, leading to the characteristic fineness of cuprammonium rayon. weebly.com

Research has shown that for regenerated cellulose fibers, a multi-roller drawing process can lead to an improved crystal structure and, consequently, higher tensile strength. researchgate.net Studies on various fiber types have demonstrated that surface modifications and treatments can also be employed to enhance mechanical properties by improving surface strength or adhesion in composite applications, though the primary method for cupro remains process-controlled drawing. nih.govmdpi.com

| Property | Value (Dry) | Value (Wet) | Source(s) |

|---|---|---|---|

| Tensile Strength (g/den) | 1.7 - 2.3 | 0.9 - 2.5 | weebly.com |

| Elongation at Break (%) | 10 - 17% | - | weebly.com |

| Moisture Content (%) | ~11% (at 65% RH, 70°F) | weebly.com |

Strategies for Improving Tensile Strength and Elongation Properties

The mechanical properties of regenerated cellulose fibers produced via the cuprammonium process, such as tensile strength and elongation, are critical determinants of their performance in textile applications. These properties are not intrinsic to the regenerated cellulose itself but are heavily influenced by the manufacturing process. Research has identified several key strategies to enhance these characteristics, primarily focusing on manipulating the fiber's internal structure, particularly the degree of crystallinity and molecular orientation.

A primary strategy for improving the tensile strength of cupro fibers is the application of mechanical stretching during the spinning process. weebly.comblogspot.com As the cuprammonium cellulose solution is extruded through the spinneret into the coagulation bath, the nascent filaments are drawn or stretched. This process, often referred to as stretch spinning, elongates the cellulose molecules and aligns them along the fiber axis. researchgate.netsci-hub.se This increased molecular orientation enhances the intermolecular forces, leading to a more crystalline structure which directly correlates with higher tensile strength and tenacity. researchgate.net The degree of stretching is a crucial parameter; a higher stretch ratio generally results in stronger, finer filaments. weebly.com For instance, the characteristic fineness of cuprammonium rayon, often as low as 1.33 denier, is a direct result of the high degree of stretch applied during spinning. weebly.comblogspot.com

Another approach involves the modification of the spinning solution, or "dope." The addition of certain compounds can make the solution more suitable for spinning, indirectly affecting the final fiber properties. weebly.com Additives can include substances like glycerine, glucose, and various organic acids such as tartaric acid and citric acid. weebly.comblogspot.com These modifiers can alter the viscosity and flow characteristics of the dope, potentially allowing for a more uniform extrusion and a more effective stretching process, thereby contributing to improved fiber integrity.

Furthermore, post-regeneration treatments can be employed to modify fiber properties. While research specific to cuprammonium rayon is limited, studies on other cellulosic fibers have shown that treatments can enhance mechanical characteristics. For example, treating cyanoethylated cotton fibers with aqueous solutions of polyvalent metal salts, like copper sulfate (B86663), has been shown to increase tensile strength. google.com This suggests that post-spinning chemical treatments could be a viable strategy for enhancing the mechanical properties of cupro fibers.

The introduction of reinforcing particles into the fiber matrix is another potential strategy. In the broader field of materials science, adding metallic particles like copper to polymer composites has been demonstrated to significantly improve tensile strength by enhancing stress transfer between the polymer matrix and the reinforcement. mdpi.comresearchgate.net

The composition of the coagulation bath also plays a critical role. Using a weak acid in the regeneration bath can slow down the rate of cellulose precipitation. This slower regeneration provides a wider window for applying mechanical stretch before the fiber solidifies completely, enabling higher stretch ratios and consequently, improved fiber tenacity and orientation.

The table below summarizes research findings on factors influencing the mechanical properties of regenerated cellulose fibers.

| Parameter/Strategy | Effect on Fiber Properties | Reference |

| Stretching Ratio | Increasing the stretch ratio increases molecular orientation, leading to higher tensile strength and tenacity. | researchgate.net |

| Regeneration Bath | Using a weak acid allows for slower regeneration, enabling higher stretch ratios and improved tenacity. | |

| Ammonia Injection Rate | An injection rate of 120 mL/minute during solvent preparation was found to produce the highest tensile strength. | researchgate.net |

| Post-Treatment | Soaking related cellulosic fibers in copper sulfate solution increased tensile strength. | google.com |

Correlation Between Process Parameters and Fiber Performance

The final performance of cupro fibers is a direct consequence of the interplay between various parameters in the cuprammonium process. A clear correlation exists between specific processing variables and the resulting mechanical and physical properties of the fiber, such as tenacity, elongation, fineness, and uniformity.

Spinning Dope Concentration: The concentration of cellulose in the cuprammonium solution is a fundamental parameter. It dictates the viscosity of the spinning dope, which in turn affects the entire spinning process. A typical cellulose concentration is around 10%. researchgate.net This parameter must be carefully controlled to ensure a solution that is viscous enough to form continuous filaments but not so viscous as to impede extrusion and stretching.

Coagulation and Regeneration: The regeneration of cellulose from the cuprammonium complex is a critical step. When the spinning solution is extruded into a coagulation bath, typically containing dilute sulfuric acid, the acid neutralizes the ammonia and decomposes the copper-cellulose complex, causing the cellulose to precipitate. sci-hub.sehumanjournals.comwikipedia.org The rate of this regeneration significantly impacts the fiber's structure. As noted previously, a slower, more controlled regeneration, achievable with weaker acids or adjusted bath temperatures, allows for more effective stretching and thus a more highly oriented and crystalline fiber structure, which enhances tensile strength.

Stretch Spinning: The relationship between the stretching applied during spinning and fiber performance is one of the most significant correlations. The stretch ratio directly influences the fiber's fineness (denier) and its mechanical properties. weebly.com Cuprammonium rayon's tensile strength typically ranges from 1.7 to 2.3 grams/denier in a dry state, with an elongation at break of 10-17%. weebly.comblogspot.comscribd.com These properties are largely attributable to the stretching process which aligns the cellulose macromolecules. researchgate.net Without adequate stretching, the fibers would be thicker and possess lower tensile strength due to a more amorphous, less oriented internal structure.

The table below presents typical mechanical properties of cuprammonium rayon, which are a result of optimized process parameters.

| Property | Value (Dry State) | Value (Wet State) | Reference |

| Tensile Strength | 1.7 - 2.3 g/denier | 0.9 - 2.5 g/denier | weebly.comblogspot.comscribd.com |

| Elongation at Break | 10 - 17 % | 17 - 33 % | scribd.commfa.org |

| Fineness | As low as 1.33 denier | - | weebly.comblogspot.com |

| Moisture Content | ~11% (at 65% RH, 70°F) | - | weebly.comblogspot.com |

Process Control and Fiber Uniformity: The precise control of all process parameters—including dope preparation, filtration, pumping speed, spinneret design, coagulation bath composition and temperature, and stretching ratios—is essential for producing a uniform fiber. researchgate.net For instance, one study identified a direct correlation between the injection rate of ammonia gas during the solvent preparation and the final tensile strength of the fiber, pinpointing an optimal rate for maximizing this property. researchgate.net Variations in these parameters can lead to inconsistencies in fiber diameter, strength, and dyeability. The smooth, round cross-section and uniform surface of cupro fibers are hallmarks of a well-controlled cuprammonium process. weebly.comblogspot.com

Advanced Applications of Cuprammonium Systems in Engineered Materials

Fabrication of Cuprammonium Cellulose (B213188) Nanomaterials

The ability of cuprammonium solutions to dissolve cellulose without significant degradation is a cornerstone of producing regenerated cellulose materials. dergipark.org.tr This process, traditionally used for making cuprammonium rayon (cupro), has been adapted for creating sophisticated nanomaterials such as nanofibers and nanomembranes with tailored properties for a variety of applications. asianpubs.orgresearchgate.net

Electrospinning has been identified as a highly effective method for producing cellulose-based nanofibers from cuprammonium solutions. asianpubs.org This technique involves applying a high voltage to a droplet of the cellulose-cuprammonium solution, which causes the ejection of a charged jet. As the jet travels towards a collector, the solvent evaporates, and a solid nanofiber is formed. mdpi.com However, pure cellulose solutions in cuprammonium are often difficult to electrospin directly. csu.edu.cn

To overcome this, a binary polymer system is frequently employed, where a secondary polymer is added to the cellulose solution to improve its electrospinnability. dergipark.org.tr Research has systematically investigated the electrospinning process parameters, including cellulose concentration, applied voltage, and solution flow rate, to control the morphology and diameter of the resulting nanofibers. asianpubs.orgrsc.org For instance, studies have shown that without a polymeric additive, a stable Taylor cone is not observed in cuprammonium cellulose solutions under an applied voltage, preventing fiber formation. csu.edu.cn The fabrication of nanomembranes is achieved by collecting these electrospun nanofibers on a substrate, forming a nonwoven mat with high porosity and a large surface area, suitable for applications in filtration and biomedical fields. researchgate.netresearchgate.net

Table 1: Electrospinning Parameters for Cuprammonium Cellulose Systems

| Parameter | Range/Value | Observation/Effect on Nanofiber Morphology | Reference |

| Cellulose Concentration | 1-5 wt% | Higher concentration generally leads to larger fiber diameter. asianpubs.org | asianpubs.org |

| Applied Voltage | 9-25 kV | Influences the electrostatic force and jet stability; higher voltage can increase fiber stretching, potentially reducing diameter. rsc.org | rsc.org |

| Tip-to-Collector Distance | 10-15 cm | Affects solvent evaporation time and fiber deposition area; decreasing distance can sometimes lead to thicker fibers. rsc.orgmdpi.com | rsc.orgmdpi.com |

| Solution Flow Rate | 0.1-1.0 mL/h | Higher flow rates can result in beaded fibers or larger fiber diameters due to incomplete solvent evaporation. rsc.org | rsc.org |

| Coagulation Bath | Water or Ethanol | Use of a coagulation bath helps in the efficient removal of the solvent, leading to the formation of more uniform fibers. mdpi.com | mdpi.com |

Polymeric additives are crucial for enhancing the electrospinning process and tailoring the final properties of cuprammonium-derived cellulose nanofibers. asianpubs.org Poly(ethylene oxide) (PEO) is a widely used additive due to its ability to improve the viscoelasticity and conductivity of the spinning solution, which are essential for forming stable, continuous fibers. dergipark.org.trasianpubs.org

The addition of PEO has been shown to have a direct impact on nanofiber morphology. Research indicates a direct relationship between the molecular weight of PEO and the concentration of cellulose, which collectively influence the final fiber diameter. asianpubs.org Higher molecular weight PEO can significantly increase the solution's viscosity, leading to the formation of thicker and more uniform nanofibers. asianpubs.org The presence of PEO facilitates a more robust electrospinning process, preventing the formation of beads and other defects. dergipark.org.trasianpubs.org

Furthermore, the incorporation of additives like PEO and polyacrylonitrile (B21495) (PAN) can significantly enhance the mechanical strength of the resulting nanofiber membranes. researchgate.netacs.org This modulation of properties opens up advanced applications; for example, composite membranes made from cuprammonium cellulose, PEO, and PAN have demonstrated high efficacy in adsorbing pollutants like ciprofloxacin (B1669076) from water, showcasing their potential in environmental remediation. acs.org The resulting nanofiber membranes can also exhibit notable antibacterial characteristics due to residual copper from the cuprammonium solution, making them promising for medical and water treatment applications. asianpubs.orgfudan.edu.cn

Table 2: Effect of Poly(ethylene oxide) (PEO) Additive on Nanofiber Properties

| PEO Parameter | Effect on Spinning Solution | Effect on Nanofiber Morphology | Effect on Final Properties | Reference |

| Concentration | Increases viscosity and solution elasticity. | Promotes formation of uniform, bead-free fibers. | Enhances mechanical strength and flexibility of the nanomembrane. shd-pub.org.rs | asianpubs.orgshd-pub.org.rs |

| Molecular Weight | Higher MW leads to a significant increase in viscosity. | Directly correlates with increased fiber diameter. asianpubs.org | Improves robustness of the final material and can enhance mechanical properties. dergipark.org.trrsc.org | dergipark.org.trasianpubs.orgrsc.org |

Electrospinning Techniques for Cellulose Nanofiber and Nanomembrane Production

Precursor Chemistry for Copper and Copper Oxide Nanoparticle Synthesis

Beyond its role in cellulose processing, cuprammonium acetate (B1210297) serves as a valuable chemical precursor for the bottom-up synthesis of copper (Cu) and copper oxide (CuO) nanoparticles. These nanoparticles are of great interest due to their unique catalytic, optical, and antimicrobial properties. acs.orgnih.gov Various chemical synthesis routes have been developed to control the size, shape, and phase (Cu, Cu₂O, or CuO) of the resulting nanomaterials, starting from the acetate complex.

Wet chemical reduction is a common and versatile method for synthesizing copper and copper oxide nanoparticles from cuprammonium acetate. This approach involves dissolving the copper salt in a solvent and introducing a reducing agent to reduce the Cu(II) ions to Cu(0) or Cu(I). acs.orgresearchgate.net Common reducing agents include sodium borohydride (B1222165), ascorbic acid, and hydrazine. mdpi.comacs.org For example, CuO nanoparticles have been successfully synthesized by reducing copper acetate with sodium borohydride in the presence of various dicarboxylic acids which act as precursors. ajol.info The choice of precursor and reducing agent, along with reaction conditions like temperature and pH, dictates the final particle size and composition. rasayanjournal.co.inmaterials.international

Solvothermal and hydrothermal methods offer another powerful route for nanoparticle synthesis. These techniques involve a chemical reaction in a closed system (an autoclave) at elevated temperatures and pressures. Using a copper(II) acetate bipyridine complex as a single-source precursor, researchers have synthesized pure CuO nanoparticles of approximately 11 nm via a solvothermal process in an alkaline solution at 160°C. shd-pub.org.rsresearchgate.net A convenient alcohothermal approach, using copper acetate in an alcohol solvent, has been shown to produce high-purity CuO nanoparticles with controllable sizes between 3 and 9 nm by simply varying the reaction temperature. fudan.edu.cn Thermal decomposition is another straightforward method where solid copper acetate is heated in a controlled atmosphere to yield copper or copper oxide nanoparticles, avoiding the need for toxic solvents. dergipark.org.trasianpubs.orgresearchgate.net

Table 3: Synthesis Methods for Copper/Copper Oxide Nanoparticles from Acetate Precursors

| Synthesis Method | Precursor | Reducing/Other Agents | Conditions | Resulting Nanoparticles | Particle Size | Reference |

| Wet Chemical Reduction | Copper Acetate | Sodium Borohydride (NaBH₄) | Aqueous medium, room temp. | CuO | ~50-100 nm | ajol.inforasayanjournal.co.in |

| Solvothermal | [Cu(OAc)₂(bpy)] | NaOH, Ethylene Glycol | 160°C | CuO | ~11 nm | shd-pub.org.rsresearchgate.net |

| Alcohothermal | Copper Acetate | Ethanol | 110°C | CuO | 3-9 nm | fudan.edu.cn |

| Thermal Decomposition | Copper Acetate Monohydrate | None (Air atmosphere) | 250-400°C | CuO with some Cu₂O | Spherical | dergipark.org.trasianpubs.org |

| Microwave-Assisted | Copper Acetate | KOH, Egg white/Tomato extract | Microwave/Ultrasound | CuO | Flakes, microspheres | mdpi.com |

A critical aspect of nanoparticle utility is their stability against agglomeration and oxidation, particularly for metallic copper. Surface functionalization with capping agents or protective layers is essential. mdpi.com Gelatin has been successfully used as a stabilizer during the chemical precipitation of copper acetate to form highly stable CuO nanoparticles with a narrow size distribution. nih.gov The gelatin acts as a protective colloid, preventing particle growth and aggregation.

In another approach, polyethyleneimine (PEI) has been used as a capping agent to synthesize copper nanoparticles. The PEI imparts a positive surface charge, which allows for simple electrostatic functionalization onto negatively charged surfaces, such as reverse osmosis membranes, to confer antimicrobial properties. nih.gov The stability of nanoparticles can also be influenced by the precursor itself. Using a copper(II) acetate bipyridine complex as a precursor was found to produce stable nanoparticles without the need for additional stabilizers, as the bipyridine ligand likely plays a role in surface passivation. shd-pub.org.rsresearchgate.netproquest.com For applications in polymer composites, coating copper particles with inorganic materials like silica (B1680970) or noble metals like silver can enhance their thermal and electrical stability. mdpi.com

Copper and copper oxide nanoparticles synthesized from this compound precursors exhibit significant potential in catalysis and environmental remediation. The high surface-area-to-volume ratio of these nanomaterials makes them effective catalysts for various organic transformations. For instance, a novel catalyst comprising a copper acetate/2-aminobenzenthiol complex supported on magnetite/silica nanoparticles has shown high activity for the synthesis of 1,2,3-triazole derivatives under mild, green conditions. rsc.org Studies have also demonstrated the catalytic efficacy of copper nanoparticles in the oxidation of serine and the degradation of organic dyes like Rhodamine B. csu.edu.cn

In environmental remediation, CuO nanoparticles are valued for their photocatalytic and antimicrobial properties. researchgate.netnih.govresearchgate.net Green-synthesized CuO nanoparticles have demonstrated the ability to reduce the chemical oxygen demand in landfill leachate by up to 79%, highlighting their potential for wastewater treatment. mdpi.com The antibacterial properties of CuO nanoparticles are well-documented and are effective against both Gram-positive and Gram-negative bacteria. researchgate.netajol.infomdpi.com This activity is often attributed to the release of copper ions and the generation of reactive oxygen species (ROS), which damage bacterial cells. researchgate.net This dual catalytic and antimicrobial functionality makes copper-based nanoparticles derived from this compound highly promising for addressing environmental challenges. nih.gov

Surface Functionalization and Nanoparticle Stability Studies

Development of Functionalized Textile and Composite Materials

The cuprammonium process, which utilizes a solution of a copper salt and ammonia (B1221849) to dissolve cellulose, serves as a foundational technology for creating advanced engineered materials. taylorandfrancis.com This method allows for the regeneration of cellulose into high-value textiles and the formation of sophisticated composite materials with tailored functionalities. The process involves dissolving cellulose, often from purified wood pulp or cotton linters, in a cuprammonium solution, such as one prepared with this compound. ontosight.aiscribd.comrsc.org This viscous solution is then extruded and regenerated to produce fibers or films with unique characteristics. mdpi.comsci-hub.se

Design of High-Performance Regenerated Cellulose Textiles for Specialized Uses

The cuprammonium process is renowned for producing regenerated cellulose fibers, commonly known as cupro or Bemberg, which are distinguished by their exceptionally fine denier, silk-like texture, and smooth surface. mdpi.com These characteristics stem from the controlled regeneration of cellulose from the cuprammonium solution, which results in fibers with a more uniform, circular cross-section and a dense internal structure compared to other regenerated cellulose fibers like viscose. mdpi.comsci-hub.se The process allows for the creation of very thin filaments, contributing to the fabric's softness, drape, and comfort. mdpi.com

Recent research has focused on optimizing the cuprammonium process to enhance the mechanical properties and functionality of the resulting textiles for specialized applications. mdpi.com Innovations aim to improve tensile strength and durability, making these fibers suitable for high-performance uses. sci-hub.sediva-portal.org Due to their inherent smoothness, high moisture absorption, and biocompatibility, cuprammonium rayon fibers are particularly well-suited for applications in medical textiles, such as non-abrasive wound care products, and as components in hemodialysis membranes like Cuprophan. taylorandfrancis.commdpi.comontosight.ai They are also used in high-quality apparel, decorative fabrics, and other niche textiles where a combination of luxury feel and performance is required. scribd.comsci-hub.se

Research into enhancing fiber properties has explored various factors, from the purity of the cellulose source to modifications in the spinning process. researchgate.net For instance, a study on regenerating cellulose from wastepaper using a novel gaseous-ammoniation injection process yielded fibers with significant mechanical strength, demonstrating the potential for sustainable and high-performance textile production. mdpi.com

Table 1: Comparative Mechanical Properties of Regenerated Cellulose Fibers

| Fiber Type | Tensile Strength (MPa) | Elongation at Break (%) | Key Characteristics for Specialized Use |

|---|---|---|---|

| Cuprammonium Rayon (Cupro) | 218.3 mdpi.com | 16.1 mdpi.com | Silk-like feel, fine denier, high moisture absorption, biocompatible; used in medical textiles and luxury apparel. mdpi.com |

| Viscose Rayon | Lower than Cupro sci-hub.se | Higher than Cupro sci-hub.se | Good absorbency, versatile; used in apparel and home furnishings. scribd.comresearchgate.net |

| Lyocell | High | - | High strength (stronger than cotton), environmentally friendly process; used in high-performance fabrics. mdpi.comsci-hub.se |

Integration of Advanced Properties through Cuprammonium Cellulose Composites

The cuprammonium cellulose solution is not only a precursor for fibers but also a versatile medium for fabricating advanced composite materials. By integrating other substances into the cellulose matrix during the regeneration phase, materials with novel properties such as conductivity and antimicrobial activity can be developed.

A significant area of research is the creation of conductive cellulose-based materials. In one innovative approach, regenerated cellulose (RC)–Cu nanocomposite films were prepared using an in-situ coating method. researchgate.net The copper from the cellulose–cuprammonium solution itself was used as the coating source. Through a one-step reduction process, a thin layer of copper nanoparticles was formed asymmetrically on one surface of the cellulose film. This technique leverages the inherent components of the dissolving system to impart functionality, avoiding the need to add external conductive fillers. The resulting composite film exhibited high single-sided conductivity and flexibility, with the electrical resistance being tunable by altering the bending curvature, opening potential applications in flexible electronics, wearable sensors, and smart substrates. researchgate.net

Furthermore, the residual copper in materials produced via the cuprammonium process can impart notable antibacterial properties. researchgate.net Cellulose nanofiber membranes electrospun from cuprammonium solutions have demonstrated significant antibacterial activity against both Staphylococcus aureus and Escherichia coli. This inherent antimicrobial functionality makes these materials promising candidates for advanced applications in water filtration, biomedical devices, and active food packaging. researchgate.net

Table 2: Properties of Functional Cuprammonium Cellulose Composites

| Composite Type | Integrated Material | Advanced Property | Potential Application | Research Finding |

|---|---|---|---|---|

| RC-Cu Nanocomposite Film | Copper (Cu) Nanoparticles | Electrical Conductivity | Flexible electronics, wearable sensors. researchgate.net | Achieved high single-sided conductivity (105.6 ± 63.9 S cm⁻¹) through an in-situ reduction and coating process. researchgate.net |

| Cellulose Nanofiber Membrane | Copper (Cu) Nanoparticles | Antimicrobial Activity | Water treatment, medical textiles, food packaging. researchgate.net | Demonstrated effective antibacterial characteristics against S. aureus and E. coli due to copper nanoparticles from the cuprammonium solution. researchgate.net |

Analytical and Spectroscopic Characterization of Cuprammonium Compounds and Derivatives

Spectrophotometric and Spectroscopic Techniques for Cuprammonium Complex Analysis (UV-Vis, FTIR)

Spectrophotometric and spectroscopic methods are fundamental for identifying and quantifying cuprammonium complexes and their interactions with other molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy is employed to characterize the electronic transitions within the d-orbitals of the copper(II) ion in the cuprammonium complex. The tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺, which is the core of cuprammonium solutions, exhibits a characteristic broad absorption band in the visible region, responsible for its deep blue color. Research has shown that the position of the maximum absorbance (λ_max) can vary depending on the specific ligands and solvent environment. For instance, studies on cuprammonium complex solutions have reported absorption peaks at approximately 585 nm. researchgate.net Other investigations into related copper-amino complexes for sensing applications have noted distinct absorption bands around 660 nm, which are attributed to the formation of the cuprammonium complex. nih.gov In the analysis of similar copper-carboxylate complexes, UV-Vis spectrophotometry has been used as a quantitative method, with absorption monitored at around 680 nm. swst.org The intensity of this absorption is proportional to the concentration of the complex, allowing for quantitative analysis based on the Beer-Lambert law.

Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful tool for identifying the functional groups present in a sample. In the context of cuprammonium acetate (B1210297), FTIR is used to confirm the presence of the acetate's carboxylate group and the N-H bonds of the ammonia (B1221849) ligands. swst.org When cuprammonium solutions are used to dissolve cellulose (B213188), FTIR can track the interactions between the complex and the cellulose hydroxyl groups. The technique is also used to analyze the chemical structure of the final regenerated material, such as cuprammonium rayon, to ensure the complete removal of the solvent and to characterize the cellulosic functional groups. mdpi.com Studies on nanoparticles synthesized from cuprammonium solutions have used FTIR to confirm the presence of functional groups that are key to the synthesis process. researchgate.net

Below is a table summarizing typical spectroscopic data for cuprammonium-related complexes.

| Technique | Analyte/System | Characteristic Peak/Band | Reference |

| UV-Vis | Cuprammonium complex solution | ~585 nm | researchgate.net |

| UV-Vis | Cuprammonium complexes for sensing | ~660 nm | nih.gov |

| UV-Vis | Copper-carboxylate complex | ~680 nm | swst.org |

| FTIR | Copper-carboxylate complex | ~1593 cm⁻¹ (carboxylate) | swst.org |

| FTIR | Cuprammonium rayon | 4000–500 cm⁻¹ range shows cellulosic structure | mdpi.com |

Electron Microscopy and Atomic Force Microscopy for Morphological Elucidation (SEM, TEM, AFM)

Microscopy techniques are vital for visualizing the surface and internal structure of materials derived from cuprammonium acetate solutions, especially regenerated cellulose fibers.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. In the analysis of cuprammonium rayon, SEM is used to examine the morphology of the fibers, including their diameter, cross-sectional shape (which is typically near-round), and surface uniformity. mdpi.com It can reveal the effects of different processing conditions on the fiber structure. mdpi.com SEM works by scanning a focused electron beam over a sample and detecting the secondary or backscattered electrons to form an image. thinkymixer.com

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the visualization of the internal structure of a material. contractlaboratory.com For TEM analysis, the sample must be extremely thin to allow electrons to pass through it. thinkymixer.com This technique can be used to determine the size and shape of nanoparticles synthesized in cuprammonium solutions, with studies reporting spherical particles in the range of 4 to 10 nm. researchgate.net TEM provides detailed information on the internal morphology and crystallographic structure of materials. nih.gov

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide a three-dimensional profile of a sample's surface. nih.gov AFM has been used to characterize the surface of fibers and films, measuring parameters like surface roughness and the height of surface features. nih.govresearchgate.net For example, in studies of modified cellulose-based fabrics, AFM has been used to measure the maximum height (Sz) of the surface topography. researchgate.net It is also valuable for studying the uniform distribution of nanoparticles within films. nih.gov

The table below presents findings from morphological analyses of materials related to cuprammonium processes.

| Technique | Material | Observation/Finding | Reference |

| SEM | Cuprammonium rayon | Study of fiber morphology and diameter (~19.4 µm) | mdpi.com |

| TEM | Nanoparticles from cuprammonium solution | Spherical particles with sizes of 4–10 nm | researchgate.net |

| AFM | Modified cellulose fabric | Measurement of surface topography (Maximum height, Sz) | researchgate.net |

X-ray Diffraction and Scattering for Structural and Crystallinity Determination (XRD, SAXS)

X-ray techniques are indispensable for probing the atomic and molecular arrangement within materials, providing information on their crystalline structure.

X-ray Diffraction (XRD) is the primary method for determining the crystallinity of materials. measurlabs.com When X-rays pass through a crystalline sample, they are diffracted in specific directions according to Bragg's Law, creating a unique diffraction pattern. This pattern acts as a fingerprint for the crystalline phase. In the context of cuprammonium-derived products like rayon, XRD is used to calculate the crystallinity index (CrI), which compares the crystalline and amorphous regions within the cellulose. mdpi.com It can also be used to determine the crystallite size. researchgate.net Powder XRD (PXRD) is particularly useful for analyzing polycrystalline materials and identifying different crystalline phases present. researchgate.netamericanpharmaceuticalreview.com

Small-Angle X-ray Scattering (SAXS) provides structural information on a larger scale than XRD, typically in the range of 1 to 100 nm. It is highly effective for characterizing the shape and size of nanoparticles, polymers in solution, and the porous structure of materials. For regenerated cellulose fibers, SAXS can reveal structural details arising from the alternation of crystalline and amorphous regions along the fiber axis. researchgate.net Time-resolved SAXS measurements can be used to track nanoscale structural changes that occur during processes like the drying of regenerated cellulose, providing insight into how the microstructure evolves. xenocs.com

Key findings from X-ray analysis of cuprammonium-related materials are summarized below.

| Technique | Material/System | Information Obtained | Reference |

| XRD | Cuprammonium rayon | Crystallinity Index (CI) | mdpi.com |

| XRD | Modified cellulose fabric | Crystallite size and degree of crystallinity | researchgate.net |

| Powder XRD | Nanoparticles from cuprammonium solution | Characterization of particle structure | researchgate.net |

| SAXS | Regenerated cellulose fibers | Structure of alternating crystalline/amorphous regions | researchgate.net |

| SAXS | Regenerated cellulose during processing | Evolution of microstructure | xenocs.com |

Advanced Rheological and Viscometric Measurements of Polymer Solutions

The flow behavior (rheology) of cuprammonium-cellulose solutions is a critical parameter in the manufacturing of rayon fibers, as it directly influences the spinning process and the properties of the final fiber. tandfonline.com

Viscometry is the measurement of a fluid's viscosity, or its resistance to flow. For polymer solutions, viscosity is highly dependent on polymer concentration, molecular weight, and the shear rate applied. rheology.orgpressbooks.pub Capillary viscometers, such as the Ubbelohde type, are commonly used to measure the viscosity of cuprammonium-cellulose solutions to control the "cuprammonium fluidity," a key quality parameter in the textile industry. lodz.plmdpi.com Research has shown that for non-Newtonian fluids like these polymer solutions, the observed viscosity is influenced by the velocity gradient (rate of shear). aip.org

Advanced Rheological Measurements go beyond simple viscosity to characterize the viscoelastic properties of polymer solutions—their ability to exhibit both viscous and elastic characteristics. pressbooks.pub These measurements are performed using rheometers, which can apply controlled stress or strain and measure the resulting deformation or flow. Techniques like oscillatory shear tests reveal information about the material's internal structure, such as polymer chain entanglements. pressbooks.pub The relationship between intrinsic viscosity [η] and molecular weight (M), described by the Mark-Houwink-Sakurada equation, is a cornerstone of polymer characterization and has been studied for cellulose in various solvent systems. mdpi.comd-nb.info

The following table highlights key aspects of rheological studies on cuprammonium and similar polymer solutions.

| Measurement/Concept | System/Application | Significance | Reference |

| Cuprammonium Fluidity | Cotton/Cellulose processing | Industrial quality control for chemical degradation | lodz.pl |

| Velocity Gradient Effects | Cuprammonium-cellulose solutions | Observed viscosity depends on shear rate in non-Newtonian solutions | aip.org |

| Intrinsic Viscosity | Polymer solutions | Relates to the molecular weight of the polymer solute | mdpi.comd-nb.info |

| Viscoelasticity | Polymer solutions | Characterizes the dual solid-like and liquid-like behavior | pressbooks.pub |

Chromatographic and Elemental Analysis for Purity and Compositional Assessment

Determining the precise chemical composition and purity of this compound and its solutions is essential for both research and industrial applications.

Chromatographic Analysis involves separating a mixture into its individual components. High-Performance Liquid Chromatography (HPLC) has been utilized in methods where a cuprammonium reagent is used for the highly sensitive post-column detection of sugars and polyols. nih.govnih.gov In this application, the cuprammonium complex reacts with the analytes after they have been separated on the chromatography column, allowing for their detection and quantification. nih.gov While this demonstrates the reactive utility of the complex in chromatography, chromatographic methods can also be applied to analyze the purity of the starting materials or to separate components in related systems. acs.orggoogle.com

Elemental Analysis provides the elemental composition of a compound. Techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) are used to accurately determine the concentration of copper. swst.org This is crucial for verifying the stoichiometry of the this compound complex and for quality control of solutions used in industrial processes. The molecular formula of this compound, such as C₄H₁₂CuN₂O₄, is confirmed through elemental analysis, which provides the weight percentages of carbon, hydrogen, nitrogen, and copper. nih.gov

| Technique | Purpose | Details | Reference |

| HPLC | Detection of sugars/polyols | Uses a post-column reaction with a cuprammonium reagent for sensitive detection. | nih.govnih.gov |

| AAS/ICP | Copper quantification | Determines the precise copper content in solutions and solid compounds. | swst.org |

| Elemental Analysis | Compositional verification | Confirms the elemental ratios (C, H, N, Cu) to validate the chemical formula. | nih.gov |

Environmental Sustainability and Resource Management in Cuprammonium Processing

Strategies for Solvent Recovery and Recirculation in Cuprammonium Technologies

The cuprammonium process utilizes a solvent system containing substantial amounts of copper and ammonia (B1221849), which are toxic and pose environmental risks if not managed correctly. sewport.comgreenhive.io Effective recovery and recirculation of these chemicals are crucial for the economic viability and environmental sustainability of the process.

Modern cuprammonium plants often incorporate closed-loop systems to minimize chemical waste. greenhive.io In the spinning bath, where the cellulose (B213188) solution is extruded to form fibers, a significant portion of the copper and ammonia is removed. usgs.gov This is often achieved through a coagulation bath, which may be an acidic solution (like sulfuric acid) or a simple water bath that causes the cellulose to precipitate and releases the copper and ammonia into the solution. usgs.govsci-hub.se

Key Recovery Steps:

Precipitation and Filtration: The copper in the spent spinning solution can be precipitated as copper hydroxide (B78521). This solid is then filtered out of the solution. google.com

Ammonia Evaporation: The remaining ammonia in the liquor can be recovered through evaporation. google.com

Reconditioning: The recovered copper hydroxide and ammonia can be reconditioned and reused to create fresh cuprammonium solvent. google.com

Valorization of Cellulosic Waste Streams into Regenerated Materials via Cuprammonium Process

The cuprammonium process is adaptable to various sources of cellulose, not just pristine wood pulp. researchgate.net This opens up significant opportunities for the valorization of cellulosic waste, turning low-value or discarded materials into high-quality regenerated fibers.

Potential Waste Streams:

Cotton Linters: A primary source for cupro is cotton linters, the short fibers left on cottonseeds after ginning. Using this byproduct of the cotton industry is a form of recycling. greenhive.ioimpactful.ninja

Waste Paper: Research has demonstrated the feasibility of using various types of paper, which have a high cellulose content, to produce cuprammonium rayon. This offers a method for upcycling waste paper. humanjournals.com

Agricultural Waste: Lignocellulosic biomass from agricultural residues, such as sugarcane bagasse and khat waste, can be processed to extract cellulose. nih.gov Studies have shown that cellulose extracted from these sources is soluble in cuprammonium hydroxide, making it a viable feedstock for the process. nih.gov

The ability to use these waste streams can reduce the demand for virgin resources like wood pulp and divert significant amounts of waste from landfills. mdpi.com This aligns with the principles of a circular economy by transforming waste into valuable textile products.

Efficacy of Cuprammonium Cellulose-Based Materials in Environmental Remediation Technologies (e.g., Water Purification)

Materials produced through the cuprammonium process, particularly in the form of membranes and nanofibers, show significant promise for environmental remediation applications, especially in water purification.

Regenerated cellulose membranes are noted for being hydrophilic, chemically resistant, and having low protein binding, which makes them suitable for filtering biological samples and removing particles from aqueous solutions. mdpi.com Commercial filters made from cuprammonium regenerated cellulose have been developed for virus removal. acs.org

Recent research has focused on creating advanced composite membranes. For instance:

Antibiotic Removal: A novel membrane composed of cuprammonium cellulose (CC), polyethylene (B3416737) oxide (PEO), and polyacrylonitrile (B21495) (PAN) demonstrated a high adsorption capacity for the antibiotic ciprofloxacin (B1669076), reaching a maximum of 70.7 mg/g. researchgate.net This membrane was effective even at low antibiotic concentrations in tap water and could be regenerated for multiple uses. researchgate.net

Dye Removal: A similar composite membrane showed a 94.0% removal capability for Congo Red dye. researchgate.net

Antibacterial Properties: Nanofiber membranes produced by electrospinning cuprammonium solutions contain copper nanoparticles, which give them notable antibacterial properties against Staphylococcus aureus and E. coli. researchgate.net This makes them potentially useful for applications in water treatment and medical fields. researchgate.net

| Material | Target Pollutant | Efficacy | Source |

|---|---|---|---|

| Cuprammonium Cellulose-PAN Conjugate Membrane | Ciprofloxacin (Antibiotic) | 70.7 mg/g adsorption capacity | researchgate.net |

| Cuprammonium Cellulose-PAN Composite Membrane | Congo Red (Dye) | 94.0% removal, 41 mg/g adsorption capacity | researchgate.net |

| Cuprammonium Cellulose Nanofiber Membrane | S. aureus and E. coli (Bacteria) | Notable antibacterial characteristics | researchgate.net |

| Cuprammonium Regenerated Cellulose Filter | Viruses | Commercially used for virus removal | acs.org |

Life Cycle Assessment of Cuprammonium-Derived Materials for Environmental Impact Analysis

A Life Cycle Assessment (LCA) evaluates the environmental impacts of a product throughout its entire life, from raw material extraction to disposal. impactful.ninja For cuprammonium-derived materials, the LCA reveals a complex environmental profile.

Negative Impacts:

Chemical-Intensive Manufacturing: The process relies on large quantities of copper, ammonia, and caustic soda. impactful.ninja If not managed in a closed-loop system, the disposal of these chemicals can lead to significant water and soil pollution. treehugger.comgreenhive.io Because of these hazardous chemicals, the production of cupro is illegal in the United States. treehugger.com

Energy Consumption: The manufacturing process is energy-intensive, which can contribute to greenhouse gas emissions, particularly if fossil fuels are the primary energy source. greenhive.ionih.gov

Transportation: The global supply chain for cupro, which is primarily produced in China and Japan, involves significant transportation distances, adding to its carbon footprint. treehugger.comimpactful.ninja

Positive Aspects:

Waste Utilization: The use of cotton linters or other cellulosic waste as a raw material is a major environmental advantage, as it diverts waste from the cotton industry. greenhive.ioimpactful.ninja One LCA study on recycled cotton fiber showed significantly lower water use and climate impact compared to virgin cotton. esu-services.ch

Biodegradability: Because it is made from pure cellulose, cupro is biodegradable and compostable at the end of its life, unlike fully synthetic fibers. impactful.ninja

| Life Cycle Stage | Environmental Impact Summary | Source |

|---|---|---|

| Raw Material (Cellulose) | Positive when using waste (e.g., cotton linters, agricultural waste). Negative if sourced from conventionally grown cotton due to water/pesticide use. | treehugger.comimpactful.ninja |

| Manufacturing | Highly negative due to toxic chemical use (copper, ammonia) and high energy consumption. Closed-loop systems can mitigate, but risks remain. | greenhive.ioimpactful.ninja |

| Transportation | Can be a significant carbon-intensive stage due to globalized production. | impactful.ninja |

| Use Phase | Relatively low impact; fabrics are breathable and may require less frequent washing. Durability can be a concern. | impactful.ninja |

| End-of-Life | Positive. The material is biodegradable and compostable. | impactful.ninja |

Q & A

Q. What are the standard laboratory protocols for synthesizing cuprammonium acetate, and how can its purity be validated?

this compound is synthesized by dissolving cellulose in a solution of copper(II) hydroxide and ammonium hydroxide. A validated protocol involves:

- Step 1 : Preparing Schweizer’s reagent by mixing Cu(OH)₂ with NH₄OH under controlled pH (10–12) and temperature (20–25°C) to avoid premature precipitation .

- Step 2 : Adding cellulose to the reagent, ensuring complete dissolution via mechanical stirring for 24–48 hours .

- Purity validation : Use FTIR to confirm the absence of residual ammonia (peaks at 3300 cm⁻¹) and XRD to verify crystalline structure alignment with reference data .

Q. How do researchers characterize the structural properties of this compound-derived fibers?

Key characterization methods include:

- Surface morphology : SEM imaging to assess fiber uniformity and defects caused by solvent evaporation rates .

- Crystallinity : XRD analysis to compare crystallinity indices (CrI) with other regenerated celluloses (e.g., viscose rayon typically has CrI ≈ 45%, while cuprammonium fibers range from 30–40%) .

- Thermal stability : TGA under nitrogen atmosphere to measure decomposition temperatures (e.g., onset degradation at ~250°C) .

Advanced Research Questions

Q. What experimental strategies address inconsistencies in this compound’s solubility across studies?

Discrepancies in solubility often arise from variations in ammonia concentration, cellulose DP (degree of polymerization), or trace metal contaminants. To mitigate:

Q. How can researchers reconcile conflicting data on the mechanical properties of cuprammonium-derived fibers?

Conflicting tensile strength data (e.g., 1.5–2.5 GPa in some studies vs. 0.8–1.2 GPa in others) may stem from:

Q. What methodologies resolve theoretical vs. experimental gaps in this compound’s molecular behavior?

Molecular dynamics (MD) simulations often overestimate solubility due to approximations in ammonia-cellulose interactions. To bridge gaps:

- Hybrid modeling : Combine reactive MD (for bond-breaking dynamics) with empirical solubility data to refine force fields .

- Validation : Cross-check simulated diffusion coefficients with experimental NMR results (e.g., ∆D < 10% indicates model reliability) .

Methodological Challenges & Solutions

Q. How to optimize this compound synthesis for high-DP cellulose sources?

High-DP cellulose (DP > 1000) requires:

Q. What are the best practices for ensuring this compound’s stability during long-term storage?

Degradation pathways (e.g., Cu²⁺ reduction to Cu⁺) can be minimized by:

- Storage conditions : Airtight containers with N₂ purging to prevent oxidation; pH maintained at 10–12 using NH₄OH buffers .

- Stability monitoring : Monthly UV-Vis checks for absorbance shifts at 600 nm (indicative of Cu²⁺ → Cu⁺) .

Data Contradiction Analysis

Regional Methodological Variations

This compound production ceased in the U.S. in 1975 but persists in Japan, where protocols emphasize:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.